3,6-Octanedione
Overview
Description
3,6-Octanedione is an organic compound with the molecular formula C8H14O2 It is a diketone, meaning it contains two ketone groups located at the third and sixth positions of an eight-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Octanedione can be synthesized through several methods. One common approach involves the oxidation of 3,6-octanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of butanal followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of octane derivatives. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Octanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with aldehydes or other ketones to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Condensation: Aldehydes, ketones, base catalysts like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: Unsaturated ketones or more complex diketones.
Scientific Research Applications
3,6-Octanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions, particularly in the study of stereoselective reductions.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-octanedione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. In reduction reactions, the compound undergoes nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols.
Comparison with Similar Compounds
2,5-Hexanedione: Another diketone with ketone groups at the second and fifth positions of a six-carbon chain.
2,4-Pentanedione: A diketone with ketone groups at the second and fourth positions of a five-carbon chain.
Uniqueness: 3,6-Octanedione is unique due to the spacing of its ketone groups, which affects its reactivity and the types of reactions it can undergo. This spacing allows for specific interactions in enzymatic reactions and makes it a valuable compound in organic synthesis.
Properties
IUPAC Name |
octane-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGUJMLZZTPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073309 | |
Record name | 3,6-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-65-9 | |
Record name | 3,6-Octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2955-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-OCTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56742H0Z37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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